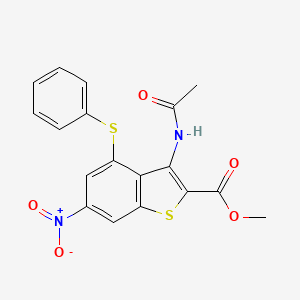![molecular formula C17H17N3O B6085116 1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol](/img/structure/B6085116.png)
1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol, also known as PAPP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of 1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol is not fully understood, but it is believed to act as a partial agonist of certain GPCRs. This compound has been found to modulate the activity of several GPCRs, including the β2 adrenergic receptor and the dopamine D2 receptor. 1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol has also been shown to inhibit the activity of certain enzymes, such as protein kinase A and protein kinase C.
Biochemical and Physiological Effects:
1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol has been found to have a range of biochemical and physiological effects, including the modulation of GPCR activity, the inhibition of enzyme activity, and the regulation of intracellular signaling pathways. This compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new therapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol in lab experiments is its ability to modulate GPCR activity in a selective and dose-dependent manner. This allows researchers to study the effects of specific GPCR signaling pathways on various biological processes. However, one limitation of using 1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol is its relatively low potency, which can make it difficult to achieve significant effects at low concentrations.
Direcciones Futuras
There are several potential future directions for research on 1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol, including the development of more potent analogs of this compound, the investigation of its potential therapeutic applications, and the exploration of its effects on other biological systems. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol and to better understand its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol involves several steps, including the reaction of 3-(3-pyridinyl)benzaldehyde with hydrazine hydrate to form 3-(3-pyridinyl)hydrazine. This compound is then reacted with 1-(3-bromophenyl)propan-2-ol to produce 1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol. The synthesis of 1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol is a complex process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol has been used in a variety of scientific research applications, including studies of cell signaling pathways, protein-protein interactions, and enzyme activity. This compound has been found to be particularly useful in the study of G protein-coupled receptors (GPCRs), which are a class of membrane proteins that are involved in a wide range of physiological processes.
Propiedades
IUPAC Name |
1-[3-(3-pyridin-3-ylphenyl)pyrazol-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-13(21)12-20-9-7-17(19-20)15-5-2-4-14(10-15)16-6-3-8-18-11-16/h2-11,13,21H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHUVACDTLSGDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC(=N1)C2=CC=CC(=C2)C3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3-Pyridin-3-ylphenyl)pyrazol-1-yl]propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B6085050.png)
![2-(2-chlorophenyl)-3-{[1-(2-hydroxyphenyl)ethylidene]amino}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B6085051.png)
![2-[(4-hydroxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one](/img/structure/B6085058.png)
![4-tert-butyl-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6085083.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6085091.png)
![1-({3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2-dihydro-3,6-pyridazinedione](/img/structure/B6085101.png)
![2-[4-(5-isoquinolinylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6085104.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B6085109.png)
![4-(3,4-dimethylphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6085113.png)
![2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6085123.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6085128.png)
![2-butyryl-5,5-dimethyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B6085134.png)
![5-(2,6-dimethoxyphenyl)-3-[4-(3-methylphenoxy)-1-piperidinyl]-1,2,4-triazine](/img/structure/B6085137.png)